1-Biphenyl-2-yl-3-(2-fluorophenyl)thiourea
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Overview
Description
1-Biphenyl-2-yl-3-(2-fluorophenyl)thiourea is an organic compound that belongs to the class of thiourea derivatives. Thiourea compounds are known for their diverse biological activities and applications in various fields, including medicinal chemistry, agriculture, and materials science. The structure of this compound consists of a biphenyl group, a fluorophenyl group, and a thiourea moiety, making it a compound of interest for researchers due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Biphenyl-2-yl-3-(2-fluorophenyl)thiourea typically involves the reaction of biphenyl-2-amine with 2-fluorophenyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The reaction proceeds through the nucleophilic attack of the amine group on the isothiocyanate, forming the thiourea linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
1-Biphenyl-2-yl-3-(2-fluorophenyl)thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives of the aromatic rings.
Scientific Research Applications
1-Biphenyl-2-yl-3-(2-fluorophenyl)thiourea has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent due to its biological activities.
Industry: Utilized in the development of materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 1-Biphenyl-2-yl-3-(2-fluorophenyl)thiourea involves its interaction with various molecular targets and pathways. The thiourea moiety can form hydrogen bonds with biological molecules, affecting their function. Additionally, the biphenyl and fluorophenyl groups can interact with hydrophobic pockets in proteins, influencing their activity. The compound may inhibit enzymes or receptors involved in disease pathways, leading to its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Thiourea: The parent compound with a simpler structure.
1-Biphenyl-2-yl-3-phenylthiourea: Similar structure but without the fluorine atom.
2-Fluorophenylthiourea: Contains the fluorophenyl group but lacks the biphenyl moiety.
Uniqueness
1-Biphenyl-2-yl-3-(2-fluorophenyl)thiourea is unique due to the presence of both biphenyl and fluorophenyl groups, which contribute to its distinct chemical and biological properties. The combination of these groups enhances its potential as a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
1-(2-fluorophenyl)-3-(2-phenylphenyl)thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN2S/c20-16-11-5-7-13-18(16)22-19(23)21-17-12-6-4-10-15(17)14-8-2-1-3-9-14/h1-13H,(H2,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPSXZVDLTLLBSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2NC(=S)NC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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